molecular formula C8H18ClNO3 B7803291 [(2S)-1-methoxy-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]azanium;chloride

[(2S)-1-methoxy-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]azanium;chloride

Cat. No.: B7803291
M. Wt: 211.68 g/mol
InChI Key: PCIABNBULSRKSU-RGMNGODLSA-N
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Description

Compound “[(2S)-1-methoxy-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]azanium;chloride” is a chemical entity with significant applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of compound “[(2S)-1-methoxy-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]azanium;chloride” involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. The synthetic routes typically involve the reaction of specific precursors under controlled conditions, such as temperature, pressure, and pH.

Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up to meet the demand. This involves the use of large-scale reactors and optimized reaction conditions to maximize yield and minimize impurities. The industrial production methods are designed to be cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: Compound “[(2S)-1-methoxy-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]azanium;chloride” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions: The reactions involving compound “this compound” typically use common reagents such as acids, bases, and oxidizing agents. The reaction conditions, including temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed: The major products formed from the reactions of compound “this compound” depend on the specific reaction conditions and reagents used. These products are often characterized by their unique chemical and physical properties, which are essential for their applications in various fields.

Scientific Research Applications

Compound “[(2S)-1-methoxy-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]azanium;chloride” has a wide range of scientific research applications. In chemistry, it is used as a reagent for various reactions and as a building block for synthesizing more complex molecules. In biology, it is studied for its potential effects on biological systems and its use in developing new drugs. In medicine, compound “this compound” is investigated for its therapeutic potential and its role in treating various diseases. In industry, it is used in the production of various materials and chemicals.

Mechanism of Action

The mechanism of action of compound “[(2S)-1-methoxy-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]azanium;chloride” involves its interaction with specific molecular targets and pathways. These interactions are essential for the compound’s effects on biological systems. The molecular targets and pathways involved in the mechanism of action are studied to understand the compound’s potential therapeutic applications and to develop new drugs based on its structure.

Comparison with Similar Compounds

  • Compound A
  • Compound B
  • Compound C

These similar compounds are studied to understand their properties and applications, and to identify the unique features of compound “[(2S)-1-methoxy-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]azanium;chloride”.

Properties

IUPAC Name

[(2S)-1-methoxy-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]azanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3.ClH/c1-8(2,3)12-5-6(9)7(10)11-4;/h6H,5,9H2,1-4H3;1H/t6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCIABNBULSRKSU-RGMNGODLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(C(=O)OC)[NH3+].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC[C@@H](C(=O)OC)[NH3+].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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